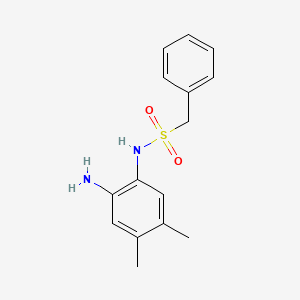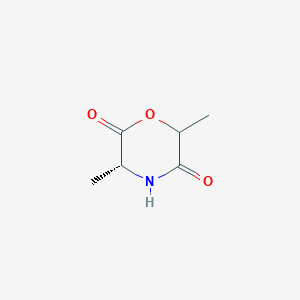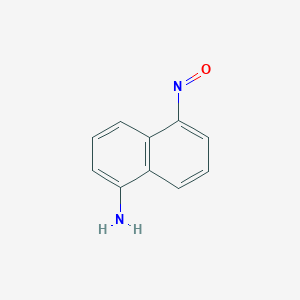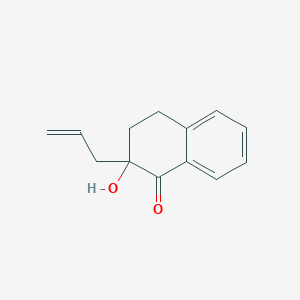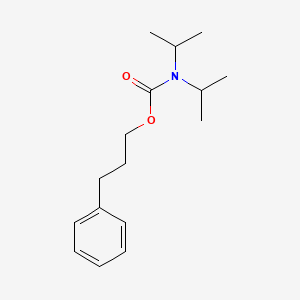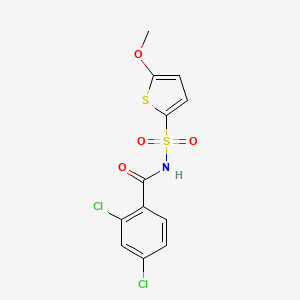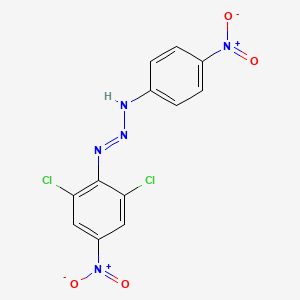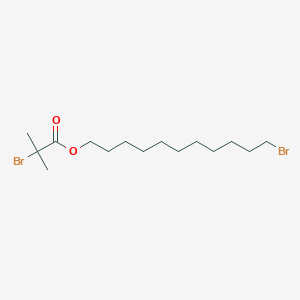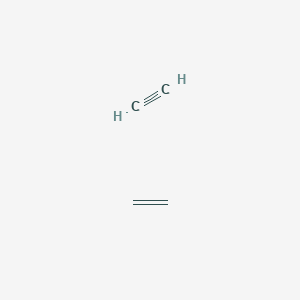
Ethin Ethen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethin Ethen, also known as ethylene, is a colorless gas with a faint sweet smell. It is the simplest alkene, consisting of two carbon atoms double-bonded to each other and four hydrogen atoms. Ethylene is a crucial building block in the petrochemical industry and plays a significant role in the production of various chemicals and plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylene can be prepared through several methods:
Dehydration of Ethanol: Ethanol is heated with concentrated sulfuric acid at around 170°C, resulting in the formation of ethylene and water.
Cracking of Hydrocarbons: In the petrochemical industry, ethylene is produced by steam cracking of hydrocarbons such as ethane, propane, and butane.
Industrial Production Methods
The primary industrial method for producing ethylene is steam cracking. This process involves the thermal decomposition of hydrocarbons in the presence of steam, resulting in the formation of ethylene and other by-products. The ethylene is then separated and purified through various distillation and separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylene undergoes several types of chemical reactions, including:
Addition Reactions: Ethylene readily participates in addition reactions due to the presence of the carbon-carbon double bond.
Polymerization: Ethylene can be polymerized to form polyethylene, one of the most widely used plastics.
Common Reagents and Conditions
Hydrogenation: Ethylene reacts with hydrogen gas in the presence of a metal catalyst (e.g., nickel, palladium) to form ethane.
Halogenation: Ethylene reacts with halogens (e.g., chlorine, bromine) to form dihaloalkanes.
Hydrohalogenation: Ethylene reacts with hydrogen halides (e.g., hydrogen chloride) to form haloalkanes.
Major Products Formed
Ethane: Formed through hydrogenation of ethylene.
Dihaloalkanes: Formed through halogenation of ethylene.
Polyethylene: Formed through polymerization of ethylene.
Applications De Recherche Scientifique
Ethylene has a wide range of applications in scientific research:
Mécanisme D'action
Ethylene exerts its effects through various molecular targets and pathways:
Plant Hormone Action: In plants, ethylene binds to specific receptors, triggering a signaling cascade that regulates gene expression and physiological responses.
Polymerization: During polymerization, ethylene molecules react with each other in the presence of a catalyst to form long polymer chains.
Comparaison Avec Des Composés Similaires
Ethylene can be compared with other similar compounds such as ethane and acetylene:
Ethane: Ethane is a saturated hydrocarbon with a single carbon-carbon bond, whereas ethylene has a double bond.
Acetylene: Acetylene has a triple bond between the carbon atoms, making it more reactive than ethylene.
List of Similar Compounds
Propriétés
Numéro CAS |
405285-29-2 |
|---|---|
Formule moléculaire |
C4H6 |
Poids moléculaire |
54.09 g/mol |
Nom IUPAC |
acetylene;ethene |
InChI |
InChI=1S/C2H4.C2H2/c2*1-2/h1-2H2;1-2H |
Clé InChI |
AMXBISSOONGENB-UHFFFAOYSA-N |
SMILES canonique |
C=C.C#C |
Numéros CAS associés |
29160-00-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


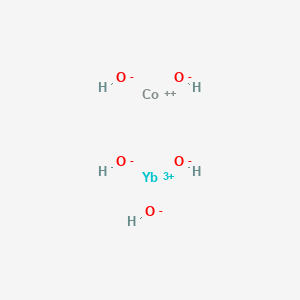
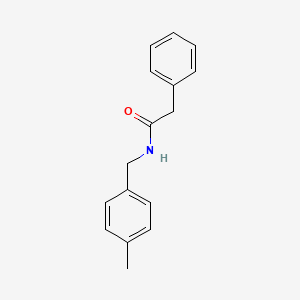
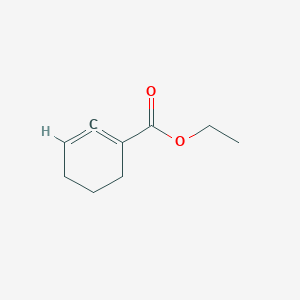
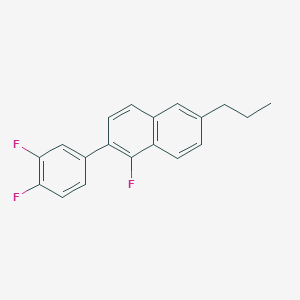
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
